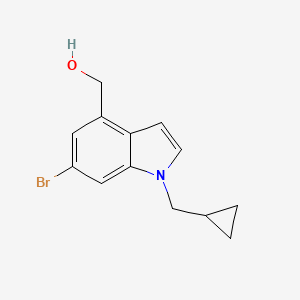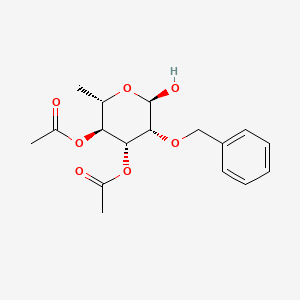
N,N-Dimethyl-N'-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-methyl-1H-1,2,4-triazole-5-amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formamide, while substitution reactions can produce a variety of triazole derivatives with different functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-1,2,4-triazole-5-amine: A precursor in the synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide.
N,N-Dimethylformamide: A related compound used in the synthesis of various triazole derivatives.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole derivative with similar structural features.
Uniqueness
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide is unique due to its specific substitution pattern and the presence of both dimethylamino and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H11N5 |
|---|---|
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(2-methyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C6H11N5/c1-10(2)5-8-6-7-4-9-11(6)3/h4-5H,1-3H3/b8-5+ |
Clé InChI |
ZNLNYXOBNCHMHS-VMPITWQZSA-N |
SMILES isomérique |
CN1C(=NC=N1)/N=C/N(C)C |
SMILES canonique |
CN1C(=NC=N1)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


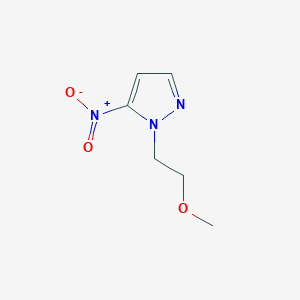


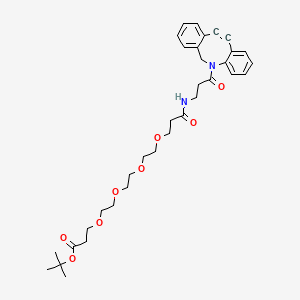
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
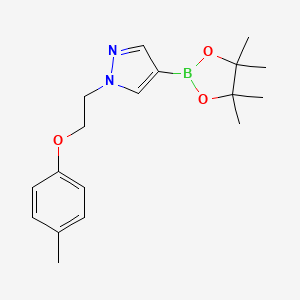
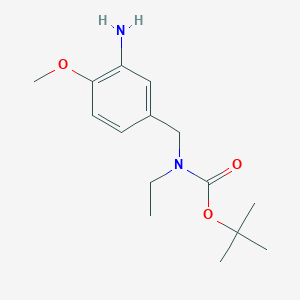
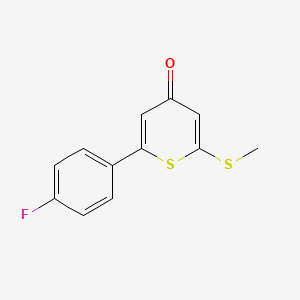
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
